molecular formula C24H24N2O3S B11363699 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide

Cat. No.: B11363699
M. Wt: 420.5 g/mol
InChI Key: XSHDVMCPSOIKCA-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a dibenzo[c,e][1,2]thiazine core, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazine ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Oxidation: The thiazine ring is oxidized to introduce the dioxido groups, often using oxidizing agents like hydrogen peroxide or peracids.

    Acetamide Formation: The acetamide moiety is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

    N-Benzylation: The final step involves the N-benzylation of the acetamide using 2-methylbenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially altering its biological activity or chemical properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a therapeutic agent. The dibenzo[c,e][1,2]thiazine core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be developed as drugs targeting specific diseases. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound shares the same core structure but lacks the N-benzylacetamide moiety.

    N-(2-methylbenzyl)-2-(6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but without the dioxido groups.

Uniqueness

The unique combination of the dibenzo[c,e][1,2]thiazine core with the N-(2-methylbenzyl)acetamide moiety and the presence of dioxido groups distinguishes 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H24N2O3S/c1-3-18-12-13-22-21(14-18)20-10-6-7-11-23(20)30(28,29)26(22)16-24(27)25-15-19-9-5-4-8-17(19)2/h4-14H,3,15-16H2,1-2H3,(H,25,27)

InChI Key

XSHDVMCPSOIKCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4C

Origin of Product

United States

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